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Compound of Interest

Compound Name:

3-(2,8,9-Trioxa-5-aza-1-

silabicyclo[3.3.3]undecane-1-yl)-1-

propanamine

Cat. No.: B096939 Get Quote

This guide provides a detailed spectroscopic comparison of 3-aminopropylsilatrane and its key

precursors, 3-aminopropyltriethoxysilane (APTES) and triethanolamine. Understanding the

distinct spectral characteristics of these compounds is crucial for researchers and professionals

involved in the synthesis and application of silatrane-based materials. This comparison focuses

on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and

Mass Spectrometry (MS), offering experimental data and protocols to aid in compound

identification and characterization.

Synthesis of 3-Aminopropylsilatrane
3-Aminopropylsilatrane is synthesized through a transesterification reaction between 3-

aminopropyltriethoxysilane (APTES) and triethanolamine. This reaction involves the

substitution of the ethoxy groups on the silicon atom of APTES with the hydroxyl groups of

triethanolamine, forming the characteristic caged silatrane structure.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b096939?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursors
Products

3-Aminopropyltriethoxysilane (APTES)
+

Triethanolamine

3-Aminopropylsilatrane

Ethanol (byproduct)

Click to download full resolution via product page

Caption: Synthesis of 3-aminopropylsilatrane from its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The

chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the

chemical environment of the nuclei.

Comparative NMR Data
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Compound Nucleus
Chemical Shift (δ,
ppm)

Assignment

3-

Aminopropylsilatrane
¹H 0.30–0.41 Si-CH₂

1.46–1.61 Si-CH₂-CH₂

2.41–2.52 CH₂-NH₂

2.73–2.79 N-(CH₂)₃

3.69–3.76 O-CH₂

¹³C 12.80–13.89 Si-CH₂

16.19–24.22 Si-CH₂-CH₂

25.15–33.89 CH₂-NH₂

50.59–51.21 N-(CH₂)₃

56.30–57.86 O-CH₂

²⁹Si -50 to -80
Si atom in silatrane

cage

3-

Aminopropyltriethoxys

ilane (APTES)

¹H 0.62 Si-CH₂

1.22 (triplet) O-CH₂-CH₃

1.50 Si-CH₂-CH₂

2.68 (triplet) CH₂-NH₂

3.81 (quartet) O-CH₂-CH₃

¹³C 9 Si-CH₂

16 O-CH₂-CH₃

22-25 Si-CH₂-CH₂

43 CH₂-NH₂
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56 O-CH₂-CH₃

Triethanolamine ¹H 2.603 N-CH₂

3.617 O-CH₂

4.6 OH

¹³C 58.059 N-CH₂

58.188 O-CH₂

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for NMR
Instrumentation: NMR spectra are typically recorded on spectrometers such as a Bruker

DPX-400 or AV-400.

Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as

chloroform-d (CDCl₃) or deuterium oxide (D₂O).

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to tetramethylsilane (TMS)

at 0 ppm.[1][2]

Acquisition: Spectra are generally acquired at room temperature. For ¹³C NMR, proton

decoupling is often used to simplify the spectra by removing C-H coupling.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of

infrared radiation.

Comparative FTIR Data
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Compound Wavenumber (cm⁻¹) Assignment

3-Aminopropylsilatrane ~3300-3400 N-H stretching (amine)

~2800-3000 C-H stretching (aliphatic)

~1600 N-H bending (amine)

~1000-1100 Si-O-C stretching

~580 Si-N dative bond vibration

3-Aminopropyltriethoxysilane

(APTES)
~3300-3400 N-H stretching (amine)

~2800-3000 C-H stretching (aliphatic)

~1590 N-H bending (amine)[4]

~1072, 1166 C-N stretching[5]

~1095 Si-O-Si stretching[4]

~794 Si-O-Si bending[4]

Triethanolamine ~3350 (broad) O-H stretching (hydroxyl)

~2800-3000 C-H stretching (aliphatic)

~1030-1070 C-O stretching

~1040 C-N stretching

Experimental Protocols for FTIR
Instrumentation: A Varian 3100 FTIR spectrometer or similar instrument is commonly used.

[6]

Sample Preparation: Samples can be analyzed as a thin film or as a KBr pellet.

Spectral Range: Spectra are typically recorded in the 4000–400 cm⁻¹ range.[6]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

allowing for the determination of molecular weight and elemental composition.

Comparative MS Data
Compound Molecular Weight ( g/mol ) Key Fragments (m/z)

3-Aminopropylsilatrane 218.35

[M+H]⁺ at 219, fragments

corresponding to the loss of

the aminopropyl chain or parts

of the silatrane cage.

3-Aminopropyltriethoxysilane

(APTES)
221.37

[M-CH₃]⁺, [M-OC₂H₅]⁺, and

fragments from the cleavage of

the aminopropyl chain.

Triethanolamine 149.19

[M-CH₂OH]⁺ at 118, [M-

C₂H₄OH]⁺ at 104, and other

fragments from the loss of

hydroxyethyl groups.

Experimental Protocols for MS
Instrumentation: High-resolution mass spectra can be recorded on various mass

spectrometers.

Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common ionization

techniques. For ESI, an ionizing agent like perfluorobutyric acid may be used.

Analysis: The mass analyzer separates ions based on their m/z ratio, and a detector

measures the abundance of each ion.

Experimental Workflow
The general workflow for the spectroscopic analysis of these compounds is outlined below.
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Acquire/Synthesize Compound

Select Appropriate Solvent (e.g., CDCl3, KBr)

Dissolve or Prepare Sample

NMR Spectroscopy
(¹H, ¹³C, ²⁹Si) FTIR Spectroscopy Mass Spectrometry

Acquire Spectra

Process Raw Data
(e.g., Fourier Transform, Baseline Correction)

Interpret Spectra
(Chemical Shifts, Vibrational Modes, Fragmentation)

Confirm Molecular Structure
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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